7-((E)-But-2-enyl)-3-methyl-8-(4-methyl-benzylsulfanyl)-3,7-dihydro-purine-2,6-dione
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Description
Phosphonates or phosphonic acids are organophosphorus compounds containing C−PO(OR)2 groups (where R = alkyl, aryl, or just hydrogen). Phosphonic acids, typically handled as salts, are generally nonvolatile solids that are poorly soluble in organic solvents, but soluble in water and common alcohols .
Scientific Research Applications
Synthetic Methodology
Research on compounds structurally related to "7-((E)-But-2-enyl)-3-methyl-8-(4-methyl-benzylsulfanyl)-3,7-dihydro-purine-2,6-dione" has led to the development of new synthetic methodologies. For instance, Vitta et al. (2000) explored the reductive addition of hard nucleophiles to similar purine derivatives, unveiling a mechanistic pathway involving the attack of nucleophiles on carbonyl groups, leading to hydroquinonoid products (Vitta et al., 2000). This research provides a basis for synthesizing novel purine-based compounds with potential applications in medicinal chemistry and materials science.
Pharmacological Evaluation
Another study by Chłoń-Rzepa et al. (2013) focused on new 8-aminoalkyl derivatives of purine-2,6-dione, investigating their affinity for 5-HT1A, 5-HT2A, and 5-HT7 receptors and evaluating their antidepressant and anxiolytic properties. Such studies underscore the potential of purine derivatives in developing new psychotropic drugs (Chłoń-Rzepa et al., 2013).
Material Science Applications
The synthesis and modification of purine derivatives also find applications in material science. For instance, the work by Barany et al. (2005) on 1,2,4-dithiazolidine-3,5-diones demonstrates the utility of purine-based compounds in peptide synthesis, showcasing their role as amino protecting groups and their application in the synthesis of peptides and glycopeptides (Barany et al., 2005).
properties
IUPAC Name |
7-[(E)-but-2-enyl]-3-methyl-8-[(4-methylphenyl)methylsulfanyl]purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S/c1-4-5-10-22-14-15(21(3)17(24)20-16(14)23)19-18(22)25-11-13-8-6-12(2)7-9-13/h4-9H,10-11H2,1-3H3,(H,20,23,24)/b5-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSOGBNJKDMJUNN-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCN1C2=C(N=C1SCC3=CC=C(C=C3)C)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CN1C2=C(N=C1SCC3=CC=C(C=C3)C)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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